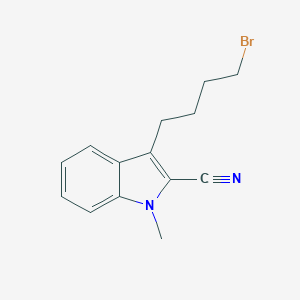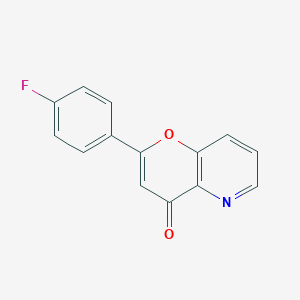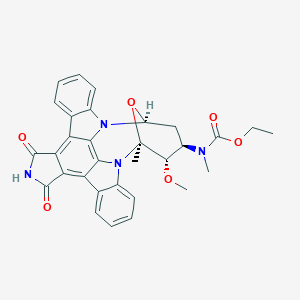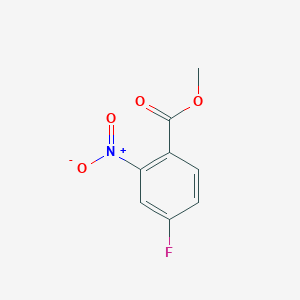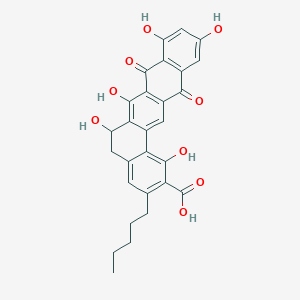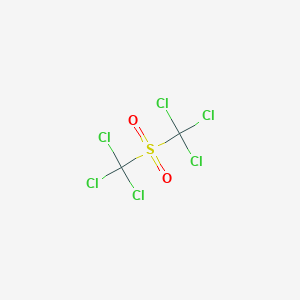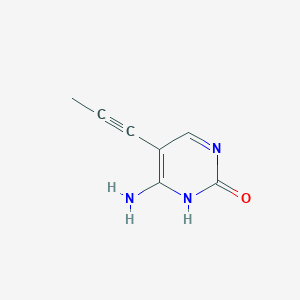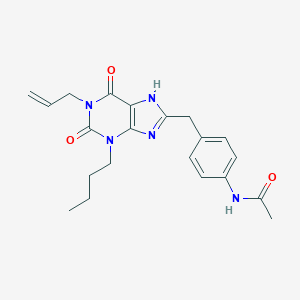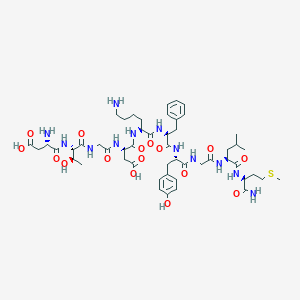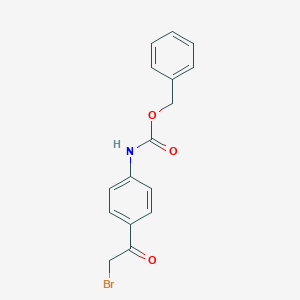
Benzyl (4-(2-bromoacetyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-(2-bromoacetyl)phenyl)carbamate, also known as benzyl bromoacetate, is an organic compound with a broad range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 295.21 g/mol and a melting point of 54-56°C. Benzyl bromoacetate is a versatile reagent that can be used for the synthesis of various compounds and for a variety of applications in the laboratory.
Aplicaciones Científicas De Investigación
Cholinesterase Inhibitors Development
A study involved the synthesis of novel cholinesterase inhibitors to potentially treat Alzheimer's disease. Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate was identified as an effective acetylcholinesterase (AChE) inhibitor, while benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was found to be a potent butyrylcholinesterase (BChE) inhibitor. These compounds demonstrated significant inhibitory activity, with specific focus on their interaction with enzyme amino acid residues through hydrophobic and hydrogen bond-donor interactions, as well as π-stacking interactions, indicating their potential utility in therapeutic applications related to cognitive disorders (Kos et al., 2021).
Hydro-Lipophilic Properties and Anticholinesterase Activity
Research on the hydro-lipophilic properties of novel fluorinated benzyl carbamates of 4-aminosalicylanilides, including unsubstituted benzyl [3-hydroxy-4-(phenylcarbamoyl)phenyl]carbamate, was conducted to understand their potential anticholinesterase and anti-inflammatory activities. The study measured the lipophilicity of these compounds, which is crucial for their biological activity, suggesting the importance of molecular structure in their effectiveness and potential as therapeutic agents (Jankech et al., 2020).
Facile Synthesis for Peptide Derivatives
A facile synthesis method was developed for creating phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives, demonstrating the versatility of benzyl carbamate in synthesizing complex molecules. This method highlights the utility of benzyl carbamate in the synthesis of peptide derivatives, showcasing its importance in medicinal chemistry and drug development processes (Dai & Chen, 1997).
Proline-Based Carbamates as Cholinesterase Inhibitors
Another study focused on the synthesis and characterization of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates as potential cholinesterase inhibitors. These compounds were evaluated for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing moderate inhibitory effects. This research contributes to the understanding of structural and physicochemical features important for the inhibition efficiency of carbamates, potentially guiding the design of new therapeutic agents for diseases involving cholinesterase dysfunction (Pizova et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-[4-(2-bromoacetyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-10-15(19)13-6-8-14(9-7-13)18-16(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOUOYLZRYRQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597085 |
Source


|
| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157014-41-0 |
Source


|
| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

